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Compound of Interest

Compound Name: 3-Chloro-4-methyl-N-propylaniline
CAS No.: 857007-95-5

Cat. No.: B1385341

Get Quote

Part 1: Executive Summary & Molecular Identity[1]

3-Chloro-4-methyl-N-propylaniline is a secondary aromatic amine derivative utilized primarily

as an intermediate in the synthesis of agrochemicals and specialized pharmaceuticals.[1]
Structurally, it consists of a toluene core substituted with a chlorine atom at the meta position
(relative to the methyl) and an N-propylamino group at the para position relative to the methyl
(or meta to the chlorine, depending on numbering priority, but standard IUPAC places the
amine at C1).[1]

Accurate spectral characterization is critical for distinguishing this secondary amine from
potential impurities, such as the unreacted primary amine (3-chloro-4-methylaniline) or the
over-alkylated tertiary amine (N,N-dipropyl).[1]

Molecular Specifications
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Property Value

IUPAC Name 3-Chloro-4-methyl-N-propylaniline
CAS Number 857007-95-5 (Free Base)
Molecular Formula C10H14CIN

Molecular Weight 183.68 g/mol

Monoisotopic Mass 183.08 g/mol

Viscous oil or low-melting solid (dependent on

Physical State .
purity)

Part 2: Synthesis & Structural Context

To understand the spectral impurities, one must understand the genesis of the molecule.[1] The
compound is typically synthesized via the reductive amination of 3-chloro-4-methylaniline with
propanal or direct alkylation with propyl halides.[1]

Synthesis Pathway Diagram
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3-Ch|oro-4-methylan|hne + Propanal »| Imine Intermediate + Reductant > 3-Chloro-4-methyl-N-propylaniline + Excess Reagent > N,N-Dipropyl Impurity
(Parent Amine) (Target) (Over-alkylation)

Click to download full resolution via product page

Figure 1: Reductive amination pathway showing the origin of the target molecule and potential
over-alkylated impurities.[1]

Part 3: Nuclear Magnetic Resonance (NMR) Analysis

The NMR profile of 3-Chloro-4-methyl-N-propylaniline is distinct due to the asymmetry
introduced by the chlorine substituent and the coupling patterns of the N-propyl chain.[1]
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'H NMR Spectroscopy (400 MHz, CDCIs)

The proton spectrum is characterized by three distinct regions: the aromatic zone (3 protons),
the benzylic/heteroatom zone (N-CHz and Ar-CHs), and the aliphatic chain end.[1]

Predicted Chemical Shifts & Assignments:
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. s . . Structural
Shift (6 ppm) Multiplicity Integration Assignment e
nsig

Ortho to methyl;
Doublet (d, J=8.2 )
6.95 1H Ar-H (C5) shielded by alkyl

Hz)
group.[1]

Ortho to

Nitrogen, Meta to
Doublet (d, J=2.4

6.65 Ho) 1H Ar-H (C2) CL[1] Shifted
z
upfield by N-
donation.
Para to Cl.[1]
Doublet of )
6.45 1H Ar-H (C6) Shows coupling

Doublets (dd) to C5 and C2.[1]

Exchangeable.[1]
Broadening

3.55 Broad Singlet 1H N-H varies with
concentration/wa
ter.[1]

i Characteristic
Triplet (t, J=7.1 o
3.05 2H N-CHz- deshielding by

Hz) ]
Nitrogen.[1]
) Benzylic methyl.
2.25 Singlet (s) 3H Ar-CHs ]
Methylene
bridge; splits into
1.62 Sextet (m) 2H -CH2-CH2-CHs
6 peaks by
neighbors.[1]
Triplet (t, J=7.4 Terminal methyl
0.98 3H -CH2-CHs
Hz) group.[1]

Technical Note on Coupling: The aromatic region shows an ABX-like system (or ABC
depending on field strength) modified by the methyl group.[1] The coupling constant J between
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H5 and H6 is roughly 8-9 Hz (ortho), while H2 appears as a narrow doublet (~2.5 Hz) due to

meta-coupling with H6.[1]

3C NMR Spectroscopy (100 MHz, CDCIs3)

The carbon spectrum confirms the backbone structure.[1] Note the chlorine effect, which

typically shields the ipso-carbon but deshields the ortho/para positions relative to resonance

effects.[1]

Shift (6 ppm) Carbon Type Assignment

Ipso carbon attached to
147.5 Quaternary (C-N) )

Nitrogen.[1]

Ipso carbon attached to
135.2 Quaternary (C-ClI) ]

Chlorine.[1]
130.8 Methine (CH) Aromatic CH (C5).[1]

Ipso carbon attached to
125.1 Quaternary (C-Me)

Methyl.[1]
1145 Methine (CH) Aromatic CH (C6).[1]
112.2 Methine (CH) Aromatic CH (C2).[1]
48.2 Methylene (CH-2) N-CH:z (Alpha to Nitrogen).[1]
22.8 Methylene (CH-2) Propyl middle carbon.[1]
18.9 Methyl (CHs) Ar-CHs.[1]
11.6 Methyl (CHs) Propyl terminal methyl.[1]

Part 4: Mass Spectrometry (MS) Profile

Mass spectrometry provides the definitive confirmation of the halogen presence (Chlorine

isotope pattern) and the alkyl chain length.[1]

Isotopic Pattern

Chlorine possesses two stable isotopes: 3°Cl (75.8%) and 3’Cl (24.2%).[1]
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e M+ (m/z 183): 100% Relative Abundance.[1]
e M+2 (m/z 185): ~32% Relative Abundance.[1][2]

o Diagnostic Value: Any deviation from this 3:1 ratio indicates a loss of the halogen or
contamination.[1]

Fragmentation Pathway (El, 70 eV)[1]

The fragmentation is dominated by a-cleavage next to the nitrogen atom and benzylic stability.

[1]

Molecular lon [M]+
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Click to download full resolution via product page

Figure 2: Proposed EI-MS fragmentation pathway. The base peak is typically formed by the
loss of the ethyl group from the propyl chain, generating a stable iminium ion.[1]

Part 5: Infrared (IR) Spectroscopy[1]

IR analysis is particularly useful for monitoring the reaction progress from the primary amine
(parent) to the secondary amine (product).[1]
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Wavenumber (cm~?) Vibration Mode Diagnostic Feature

Single sharp band (Secondary

amine).[1] Note: The parent

3410 N-H Stretch _ _

primary amine would show two

bands (~3480, 3390).[1]

Weak intensity, just above
3020-3050 C-H Stretch (Ar)

3000 cm~1.[1]

Strong bands corresponding to
2960, 2870 C-H Stretch (Alk) the propyl methyl/methylene

groups.[1]

) Characteristic "breathing"

1600, 1500 C=C Ring Stretch ]

modes of the benzene ring.[1]

Strong band for aromatic
1260-1300 C-N Stretch .

amine C-N bond.[1]

Characteristic aryl chloride
1080-1100 Ar-Cl Stretch

vibration.

Indicative of 1,2,4-
810-820 C-H Out-of-Plane trisubstituted benzene (2
adjacent hydrogens).[1]

Part 6: Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution data and avoid solvent artifacts:

e Solvent: Use CDCIs (Deuterated Chloroform) with 0.03% TMS (Tetramethylsilane) as an
internal standard.[1][3]

e Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

« Filtration: If the sample appears cloudy (likely inorganic salts from synthesis), filter through a
small glass wool plug directly into the NMR tube.[1]
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e Acquisition: Run at 298 K. For 13C, a minimum of 256 scans is recommended to resolve the
quaternary carbons attached to Cl and N.[1]

GC-MS Method[1]

e Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1]

Inlet Temp: 250°C.

Carrier Gas: Helium at 1.0 mL/min.

Oven Program: Hold 60°C for 2 min, ramp 20°C/min to 280°C, hold 5 min.

Detection: El mode (70 eV).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 3-Chloro-
4-methyl-N-propylaniline[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1385341/docs#technical-guide-spectral-
characterization-of-3-chloro-4-methyl-n-propylaniline-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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